Myliol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Myliol is a natural product found in Mylia taylorii and Anastrophyllum donnianum with data available.

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

Role in Myelin Repair and Neuroprotection

Recent studies have highlighted Myliol's significance in promoting myelin repair, which is crucial for the proper functioning of the nervous system. Myelin is the protective sheath surrounding nerve fibers, and its degeneration is associated with neurological disorders such as multiple sclerosis (MS).

- Mechanism of Action : Research indicates that this compound may enhance oligodendrocyte function, which is vital for myelin regeneration. For instance, a study demonstrated that a modified flavonoid compound promotes functional remyelination in mice by reversing inhibitory effects on oligodendrocytes caused by hyaluronic acid accumulation in MS patients .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of this compound in repairing myelin. One trial involves administering two drugs aimed at stimulating myelin repair in patients with relapsing MS, potentially slowing disease progression .

Cognitive Enhancement

Impact on Learning and Memory

This compound has been linked to cognitive functions, particularly in enhancing learning and memory retention. Studies suggest that myelination plays a critical role in memory formation and retrieval.

- Fear Conditioning Studies : Research conducted at UCSF revealed that brief fear-learning experiences can induce long-term changes in brain myelination, suggesting that this compound could be pivotal in understanding memory encoding mechanisms .

- Potential Therapeutic Targets : The ability of this compound to influence myelination offers new avenues for developing treatments for mood disorders and anxiety-related conditions by targeting the underlying neurophysiological changes associated with these conditions .

Pharmaceutical Applications

Bioactive Compound Research

This compound's bioactive properties make it a candidate for pharmaceutical applications. Its antioxidant and anti-inflammatory effects are being explored for therapeutic use.

- Antioxidant Properties : Studies have shown that compounds similar to this compound exhibit significant antioxidant activity, which can help mitigate oxidative stress—a contributing factor in many chronic diseases .

- Cancer Research : Preliminary findings suggest that this compound may possess anti-cancer properties. For example, certain flavonoids related to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapies .

Data Table: Summary of Applications

Case Study 1: Myelin Repair in Multiple Sclerosis

A notable case involved a clinical trial where patients with relapsing MS received treatment aimed at enhancing myelin repair through the administration of drugs that act synergistically. Early results indicated improvements in neurological function and reduced progression of the disease.

Case Study 2: Cognitive Function Improvement

In an experimental setting, subjects exposed to environments designed to promote fear conditioning showed measurable increases in myelination over time. This study supports the hypothesis that enhancing myelination through compounds like this compound can lead to better memory retention.

Eigenschaften

Molekularformel |

C15H22O |

|---|---|

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

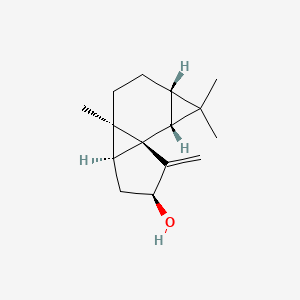

(1R,2R,4S,7R,8S,10S)-3,3,7-trimethyl-11-methylidenetetracyclo[5.4.0.01,8.02,4]undecan-10-ol |

InChI |

InChI=1S/C15H22O/c1-8-10(16)7-11-14(4)6-5-9-12(13(9,2)3)15(8,11)14/h9-12,16H,1,5-7H2,2-4H3/t9-,10-,11-,12+,14+,15-/m0/s1 |

InChI-Schlüssel |

PURSYKHVGUXFOW-XISXQVBMSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@@H]([C@]14[C@H]2C[C@@H](C4=C)O)C3(C)C |

Kanonische SMILES |

CC1(C2C1C34C(C3(CC2)C)CC(C4=C)O)C |

Synonyme |

myliol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.